molecular formula C24H18F3N3OS B4062695 2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide

2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4062695
M. Wt: 453.5 g/mol
InChI Key: WMXWEKSNHZCUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C24H18F3N3OS and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.11226787 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Evaluation : A study focused on the synthesis of 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide derivatives revealed extensive-spectrum antitumor efficiency against various tumor cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Mohamed et al., 2016).

  • H1-Antihistaminic Agents : Another study synthesized novel quinazolin-4-(3H)-ones with significant in vivo H1-antihistaminic activity, comparing favorably with standard treatments and showing minimal sedative effects, indicating their potential as new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

  • Antimicrobial Activities : Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities, with some compounds showing promising results against various microorganisms, suggesting their use in developing new antimicrobial agents (Yan et al., 2016).

Synthesis Techniques

  • Microwave Irradiation : A study described the synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, optimizing reaction conditions to improve yields and indicating the method's efficiency in creating novel compounds with potential antiviral activity (Luo et al., 2012).

  • Metal-Free Carbonylation : Research into the metal-free N-H/C-H carbonylation using phenyl isocyanate for synthesizing carbonyl-containing N-heterocycles showcased a novel approach to creating derivatives of quinazoline-2,4(1H,3H)-dione, emphasizing the method's broad applicability and mild conditions (Govindan et al., 2022).

Properties

IUPAC Name

2-(2-phenylquinazolin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3OS/c1-15(22(31)29-20-14-8-6-12-18(20)24(25,26)27)32-23-17-11-5-7-13-19(17)28-21(30-23)16-9-3-2-4-10-16/h2-15H,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXWEKSNHZCUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide

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